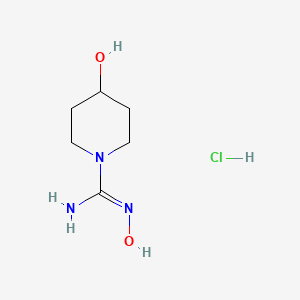
N',4-dihydroxypiperidine-1-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H13N3O2·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of hydroxyl groups and a carboximidamide group attached to a piperidine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride typically involves the reaction of piperidine derivatives with hydroxylamine and subsequent functionalization. One common method includes the following steps:
Formation of N-hydroxypiperidine-1-carboximidamide: This step involves the reaction of piperidine with hydroxylamine under controlled conditions to form N-hydroxypiperidine-1-carboximidamide.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, filtration, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides, carboxylates.
Major Products Formed
Oxidation Products: Carbonyl derivatives such as ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Ethers or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-hydroxypiperidine-1-carboximidamide
- N’-hydroxypiperidine-4-carboximidamide
- 4-hydroxypiperidine-1-carboximidamide hydrochloride
Uniqueness
N’,4-dihydroxypiperidine-1-carboximidamide hydrochloride is unique due to the presence of both hydroxyl and carboximidamide groups on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H14ClN3O2 |
|---|---|
Peso molecular |
195.65 g/mol |
Nombre IUPAC |
N',4-dihydroxypiperidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N3O2.ClH/c7-6(8-11)9-3-1-5(10)2-4-9;/h5,10-11H,1-4H2,(H2,7,8);1H |
Clave InChI |
MHTRVBSBFGGUDP-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(CCC1O)/C(=N/O)/N.Cl |
SMILES canónico |
C1CN(CCC1O)C(=NO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


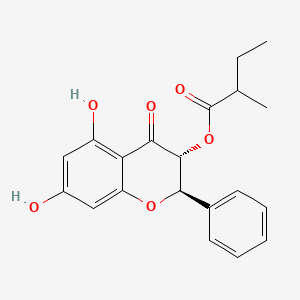


![Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester](/img/structure/B13449270.png)
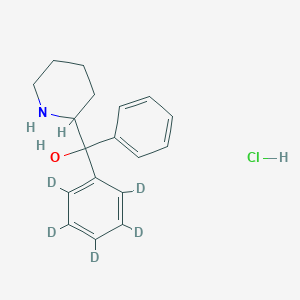


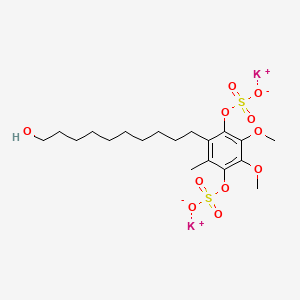

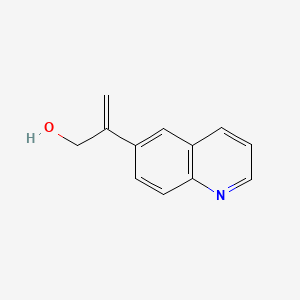

![8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
amine](/img/structure/B13449324.png)

